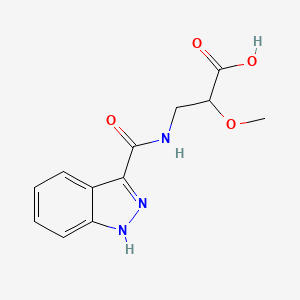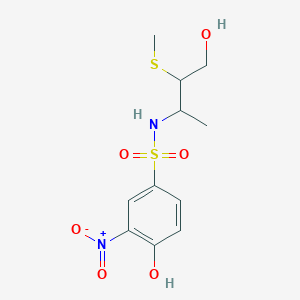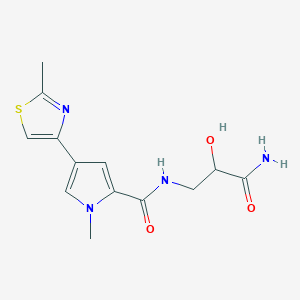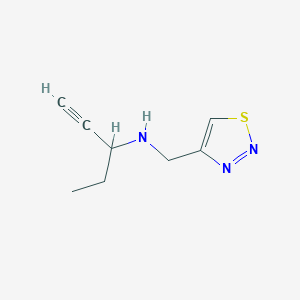![molecular formula C8H11N3O B6633423 N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide, also known as pyrazole propenamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and agriculture.
Mecanismo De Acción
The mechanism of action of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide varies depending on its application. In cancer cells, it has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide can induce apoptosis in cancer cells.
In the context of inflammation, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is thought to occur through the inhibition of NF-κB signaling, which is a key pathway involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide vary depending on its application. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the context of inflammation, it can reduce the production of pro-inflammatory cytokines and inhibit NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide is its unique chemical structure, which makes it a promising starting point for the synthesis of novel compounds with desired pharmacological properties. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research on N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer and anti-inflammatory agent, as well as its potential for the treatment of other diseases. In drug discovery, research could focus on using N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide as a scaffold for the development of new compounds with desired pharmacological properties. In agriculture, further studies could investigate its potential as a plant growth regulator and its effects on crop yield. Overall, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide is a promising compound with numerous potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide is typically achieved through a condensation reaction between 1-(1H-pyrazol-4-yl)ethan-1-amine and acryloyl chloride in the presence of a base catalyst such as triethylamine or sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its potential as an anti-inflammatory agent, with research suggesting that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In the field of drug discovery, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been investigated as a potential scaffold for the development of new drugs. Its unique chemical structure makes it a promising starting point for the synthesis of novel compounds with desired pharmacological properties.
In agriculture, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been studied for its potential as a plant growth regulator. Research has shown that it can promote root growth and increase crop yield in certain plants.
Propiedades
IUPAC Name |
N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-8(12)11-6(2)7-4-9-10-5-7/h3-6H,1H2,2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSANLPWDZZXTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)